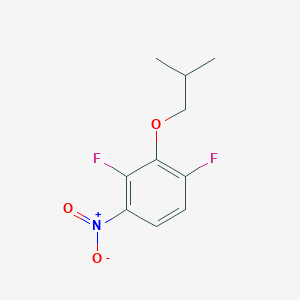
1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene: is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a nitro group, and a 2-methylpropoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of a difluorobenzene derivative followed by the introduction of the 2-methylpropoxy group. The nitration reaction typically involves the use of nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the 2-methylpropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 1,3-Difluoro-2-(2-methylpropoxy)-4-aminobenzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学的研究の応用
Chemistry: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and electronic materials.
作用機序
The mechanism by which 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The 2-methylpropoxy group can affect the compound’s solubility and interaction with other molecules. These combined effects make the compound a versatile tool in chemical and biological research.
類似化合物との比較
1,3-Difluoro-2-methyl-5-nitrobenzene: Similar structure but lacks the 2-methylpropoxy group.
1,3-Difluoro-2-propanol: Contains fluorine atoms but has a different functional group.
1,3-Difluoro-2-nitrosobenzene: Contains a nitroso group instead of a nitro group.
Uniqueness: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene is unique due to the presence of both the 2-methylpropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
特性
IUPAC Name |
1,3-difluoro-2-(2-methylpropoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-6(2)5-16-10-7(11)3-4-8(9(10)12)13(14)15/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKULLUFNFFEWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














